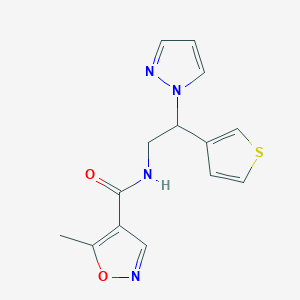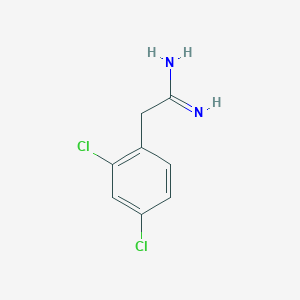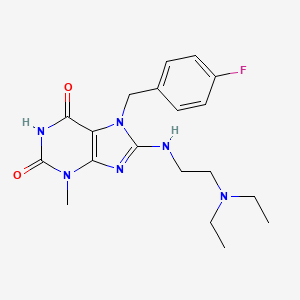![molecular formula C16H12Cl2FN3O2 B2660716 1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea CAS No. 1796897-52-3](/img/structure/B2660716.png)
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFP-10825 and is a member of the urea family of compounds. DFP-10825 has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
DFP-10825 has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, DFP-10825 disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its potential as a therapeutic agent for the treatment of cancer, DFP-10825 has been found to have a range of biochemical and physiological effects. Studies have shown that DFP-10825 can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of inflammatory cytokines. DFP-10825 has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. However, there are also limitations to its use. DFP-10825 has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DFP-10825. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for DFP-10825, as well as its potential side effects. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanism of action of DFP-10825 in the brain, as well as its potential side effects. Finally, there is potential for the development of new compounds based on the structure of DFP-10825, which could have improved therapeutic properties.
Méthodes De Synthèse
DFP-10825 can be synthesized using a variety of methods, including the reaction of 1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one with N,N-dimethylurea in the presence of a base such as potassium carbonate. This reaction produces DFP-10825 as a white solid with a melting point of approximately 210-212°C.
Applications De Recherche Scientifique
DFP-10825 has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that DFP-10825 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-9-1-6-12(18)13(7-9)20-16(24)21-14-8-22(15(14)23)11-4-2-10(19)3-5-11/h1-7,14H,8H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQMNOGNCHGETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Piperidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![7-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660641.png)

![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2660644.png)





![tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2660656.png)